molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2

3H-[1,2,3]Triazolo[4,5-c]pyridine

Cat. No.: B052564
CAS No.: 273-05-2
M. Wt: 120.11 g/mol
InChI Key: ZSYMMINAALNVSH-UHFFFAOYSA-N
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Description

3H-[1,2,3]Triazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C5H4N4. It belongs to the class of triazolopyridines and is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 3H-[1,2,3]Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while reduction may produce triazolopyridine derivatives with reduced functional groups .

Comparison with Similar Compounds

Uniqueness: 3H-[1,2,3]Triazolo[4,5-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties.

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMINAALNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181741
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-05-2
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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